6-Chloroquinazolin-2-amine
Overview
Description
6-Chloroquinazolin-2-amine is an organic compound with the molecular formula C8H6ClN3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological and pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinazolin-2-amine typically involves the reaction of 2-aminobenzonitrile with chloroformamide under basic conditions. Another method includes the cyclization of 2-chloroaniline with formamide in the presence of a catalyst such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinazolinone derivatives.
Reduction: Reduction of this compound can lead to the formation of 6-chloroquinazoline.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: 6-Chloroquinazoline.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloroquinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has shown promise in the development of anticancer and antimicrobial agents.
Industry: Used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 6-Chloroquinazolin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
- 5-Chloroquinazolin-2-amine
- 2-Amino-6-chloropyrazine
Comparison: 6-Chloroquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Chloroquinazolin-2-amine, it has a different position of the chlorine atom, affecting its reactivity and interaction with biological targets. Similarly, 2-Amino-6-chloropyrazine, while structurally related, belongs to a different class of heterocycles and exhibits different pharmacological activities.
Properties
IUPAC Name |
6-chloroquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHALXGOIIIEADC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611172 | |
Record name | 6-Chloroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20028-71-1 | |
Record name | 6-Chloroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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